Bis(trimethylsilyl) oxalate
CAS No.: 18294-04-7
Cat. No.: VC21067525
Molecular Formula: C8H18O4Si2
Molecular Weight: 234.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18294-04-7 |
|---|---|
| Molecular Formula | C8H18O4Si2 |
| Molecular Weight | 234.4 g/mol |
| IUPAC Name | bis(trimethylsilyl) oxalate |
| Standard InChI | InChI=1S/C8H18O4Si2/c1-13(2,3)11-7(9)8(10)12-14(4,5)6/h1-6H3 |
| Standard InChI Key | DDCDOSJHFOGNRO-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C)OC(=O)C(=O)O[Si](C)(C)C |
| Canonical SMILES | C[Si](C)(C)OC(=O)C(=O)O[Si](C)(C)C |
Introduction
Chemical Structure and Properties
Molecular Composition and Structure
Bis(trimethylsilyl) oxalate has a molecular formula of C8H18O4Si2 and a molecular weight of 234.4 g/mol. The structure consists of two trimethylsilyl groups (each containing one silicon atom bonded to three methyl groups) connected to an oxalate group through oxygen atoms. This structural arrangement creates a molecule with specific reactivity patterns useful in various chemical transformations.
The compound can be represented using standard chemical notation systems:
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InChI: InChI=1S/C8H18O4Si2/c1-13(2,3)11-7(9)8(10)12-14(4,5)6/h1-6H3
Spectroscopic Characteristics
The spectroscopic profile of bis(trimethylsilyl) oxalate would typically include characteristic signals in NMR spectroscopy. The trimethylsilyl groups would show distinctive singlet signals in 1H NMR spectroscopy, similar to those observed for other trimethylsilyl compounds like lithium bis(trimethylsilyl) phosphate, which displays a singlet at δ 0.25 ppm for the methyl protons .
Synthesis Methods
Analogous Syntheses
The synthesis of related compounds, such as lithium bis(trimethylsilyl) phosphate, offers potential parallels. This compound is prepared by reacting tris(trimethylsilyl) phosphate with lithium tert-butoxide in toluene under reflux conditions . A similar approach might be applicable for bis(trimethylsilyl) oxalate, potentially using oxalic acid or an oxalate derivative as the starting material.
Applications in Chemistry and Research
Organic Synthesis Applications
Bis(trimethylsilyl) oxalate serves as a useful reagent in organic synthesis, particularly for forming esters and other derivatives. Its primary utility lies in its ability to facilitate acylation reactions with various substrates. The trimethylsilyl groups act as good leaving groups, enabling the transfer of the oxalate moiety to nucleophilic substrates under appropriate conditions.
Comparison with Related Compounds
Understanding the applications of bis(trimethylsilyl) oxalate can be enhanced by examining related compounds. For instance, bis(trimethylsilyl) malonate, a structurally similar compound, serves as a precursor for metal-organic chemical vapor deposition (MOCVD) of HfO2 and ZrO2 thin films. It also undergoes acylation reactions with acid chlorides and acyl carbonates in the presence of triethylamine and magnesium or lithium salts to produce β-keto acids or methyl ketones . Given the structural similarities, bis(trimethylsilyl) oxalate might exhibit comparable reactivity, though likely with differences arising from the absence of the methylene group present in malonate.
Analytical Detection and Quantification
Analytical Techniques
The analytical detection of bis(trimethylsilyl) oxalate likely employs techniques common in metabolomics studies, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). These techniques are particularly well-suited for the analysis of trimethylsilyl derivatives, which are often prepared as part of sample derivatization processes to enhance volatility and detection sensitivity.
Research Data and Findings
Structure-Function Relationships
Understanding the structure-function relationships of bis(trimethylsilyl) oxalate requires consideration of its chemical structure in comparison to similar compounds. The compound features:
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An oxalate backbone providing a rigid structure with two carbonyl groups
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Two trimethylsilyl groups that can act as leaving groups in chemical reactions
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A symmetrical arrangement that might influence its reactivity patterns
This structural configuration likely contributes to its utility in organic synthesis applications, particularly in acylation reactions where the leaving group ability of the trimethylsilyl groups facilitates reactivity.
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